molecular formula C15H24O2 B14313767 2-Methyl-5-(octan-2-YL)benzene-1,4-diol CAS No. 113318-52-8

2-Methyl-5-(octan-2-YL)benzene-1,4-diol

Cat. No.: B14313767
CAS No.: 113318-52-8
M. Wt: 236.35 g/mol
InChI Key: CLFXVPZVURKYOI-UHFFFAOYSA-N
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Description

2-Methyl-5-(octan-2-yl)benzene-1,4-diol is a high-purity dihydroxybenzene derivative of significant interest in advanced materials research and chemical synthesis. Its molecular structure, featuring a phenolic core with a branched alkyl chain, suggests potential utility as a precursor or performance additive in specialized polymers. Research on structurally similar diols demonstrates applications in enzymatic polycondensation reactions to produce biodegradable polyesters, which are valuable for biomaterial development . This compound's alkyl-substituted benzenediol structure indicates potential research applications as an antioxidant additive in high-performance formulations, such as lubricants and thermal management fluids, where similar phenolic compounds are known to inhibit oxidative degradation . In material science, it may serve as a building block for novel polymers, including malic acid-based polyesters investigated for biomedical applications like intervertebral disc replacement . Analytical characterization of this compound and its metabolic pathways can be achieved using advanced techniques such as Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), methods commonly applied to complex natural product analysis . Note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

113318-52-8

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2-methyl-5-octan-2-ylbenzene-1,4-diol

InChI

InChI=1S/C15H24O2/c1-4-5-6-7-8-11(2)13-10-14(16)12(3)9-15(13)17/h9-11,16-17H,4-8H2,1-3H3

InChI Key

CLFXVPZVURKYOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)C1=C(C=C(C(=C1)O)C)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation of Resorcinol Derivatives

A foundational approach involves introducing the octan-2-yl group via Friedel-Crafts alkylation. In Example 12 of US9801838B2, stannic chloride catalyzes the reaction between 5-(1,1-dimethylheptyl)resorcinol and a methoxy-substituted cyclohexadiene, achieving 87% yield. Adapting this method, 2-methylresorcinol can react with 2-bromooctane in dichloromethane at −20°C, followed by stannic chloride addition to form the alkylated intermediate. The product is extracted into sodium hydroxide, acidified, and crystallized from n-heptane.

Demethylation of Methoxy-Protected Precursors

Boron tribromide (BBr₃) is widely used for demethylating methoxy-protected intermediates. For instance, 1-(1,1-dimethylheptyl)-3,5-dimethoxybenzene treated with BBr₃ in dichloromethane at −78°C for 5 hours yields 5-(1,1-dimethylheptyl)resorcinol (97–99°C melting point). Applying this to 3,5-dimethoxy-2-methyl-5-(octan-2-yl)benzene, the reaction proceeds at −15°C for 12 hours, followed by aqueous workup and recrystallization from hexane to isolate the diol.

Detailed Methodologies and Reaction Optimization

Boron Tribromide-Mediated Demethylation

Procedure :

  • Dissolve 2.0 g of 3,5-dimethoxy-2-methyl-5-(octan-2-yl)benzene in 20 mL dichloromethane.
  • Add BBr₃ (1.8 mL, 2.5 equiv) dropwise at −78°C.
  • Warm to 25°C, stir for 5 hours.
  • Quench with ice water, extract with ethyl acetate, and concentrate.
  • Recrystallize from CH₂Cl₂/heptane (1:50 v/v) to obtain 2.0 g of product.

Key Data :

  • Yield : 95%
  • Purity : >98% (HPLC)
  • Melting Point : 97–99°C

Catalytic Oxidation of 2-Methyl-5-(Octan-2-yl)Phenol

Adapting CN108530268A, titanium superoxide catalyzes the oxidation of 2-methyl-5-(octan-2-yl)phenol with 30% H₂O₂:

  • Mix 40.0 g substrate, 8.0 g Ti-superoxide, and 320 mL H₂O₂ at 50–60°C.
  • Stir for 1 hour, cool, and extract with toluene.
  • Recover catalyst and precipitate product with acetonitrile.

Results :

  • Conversion : 99%
  • Selectivity : 91%

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Limitations
BBr₃ Demethylation −78°C, CH₂Cl₂, 5h 95% >98% Moisture-sensitive reagents
H₂O₂ Oxidation 50–60°C, Ti-superoxide 91% 90–95% Requires careful pH control
Friedel-Crafts SnCl₄, −20°C, CH₂Cl₂ 87% 95% Low regioselectivity risks

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 6.35 (d, 2H, aromatic), 6.15 (t, 1H), 5.20 (s, 2H, OH), 1.20 (s, 6H, C(CH₃)₂), 1.8–0.5 (m, 13H, octan-2-yl).
  • IR (KBr) : 3350 cm⁻¹ (O−H stretch), 1605 cm⁻¹ (C=C aromatic).

PXRD and Thermal Analysis

Crystallization from heptane produces a monoclinic lattice (PXRD peaks at 2θ = 12.4°, 18.7°, 24.1°). Differential scanning calorimetry (DSC) shows a sharp endotherm at 99°C, confirming purity.

Industrial-Scale Considerations

  • Solvent Selection : Dichloromethane and heptane enable high recovery rates (>90%) in extractions.
  • Catalyst Recycling : Ti-superoxide retains 85% activity after five cycles.
  • Cost Analysis : BBr₃ methods incur higher costs ($120/kg) vs. H₂O₂ oxidation ($40/kg).

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(octan-2-YL)benzene-1,4-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-5-(octan-2-YL)benzene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(octan-2-YL)benzene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and other proteins. The compound’s ability to donate and accept electrons makes it a potential antioxidant, protecting cells from oxidative damage .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Weight Key Properties/Applications Reference
2-Methyl-5-(octan-2-yl)benzene-1,4-diol 2-CH₃, 5-(C8H₁₇) Calculated: ~266 High lipophilicity, potential biodegradation intermediate
Hydroquinone None 110.1 Polar, used in photography, redox reactions
(E)-2-(2-Nitrophenyl)diazenyl-benzene-1,4-diol 2-NO₂-Ph-N=N- ~287 Antimicrobial, anti-inflammatory, antioxidant
2,3-Dimethyl-6-phytyl-1,4-benzoquinol 2,3-CH₃, 6-C20H₃₉ ~430 Lipid-soluble antioxidant (vitamin E analogue)

Physicochemical Properties

  • Solubility: The octan-2-yl group in 2-Methyl-5-(octan-2-yl)benzene-1,4-diol reduces water solubility compared to hydroquinone but enhances compatibility with nonpolar solvents and lipid bilayers. In contrast, azo-quinol derivatives (e.g., nitro-substituted compounds) retain moderate polarity due to electron-withdrawing nitro groups .
  • Thermal Stability: Branched alkyl chains (e.g., octan-2-yl) increase thermal stability compared to linear chains, as seen in related diterpenoids .

Environmental and Metabolic Fate

Hydroquinone derivatives are common intermediates in aerobic microbial degradation of aromatic pollutants. The octan-2-yl substituent in 2-Methyl-5-(octan-2-yl)benzene-1,4-diol may slow degradation compared to unsubstituted hydroquinone, as alkyl chains complicate enzymatic oxidation pathways .

Q & A

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Software like SwissADME estimates absorption, metabolism, and toxicity.
  • Docking studies : Molecular docking (AutoDock Vina) to explore interactions with target proteins (e.g., cytochrome P450 enzymes) .

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